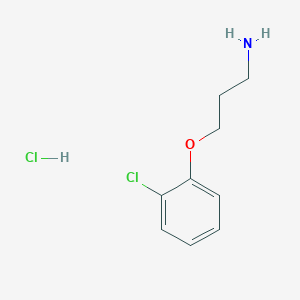

3-(2-Chlorophenoxy)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13503645

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2NO |

|---|---|

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 3-(2-chlorophenoxy)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H |

| Standard InChI Key | JFTGICJDONDVJY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCCN)Cl.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OCCCN)Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride is C₉H₁₃Cl₂NO, derived from the combination of a 2-chlorophenoxy group (C₆H₄ClO), a propan-1-amine backbone (C₃H₉N), and a hydrochloric acid counterion. The calculated molecular weight is 222.11 g/mol, consistent with hydrochloride salts of similar amines .

Structural Features

The compound consists of:

-

A propan-1-amine chain (NH₂-CH₂-CH₂-CH₂-) with a phenoxy group (-O-C₆H₄Cl) attached to the third carbon.

-

A 2-chlorophenyl substituent, where chlorine occupies the ortho position on the aromatic ring.

-

A hydrochloride salt form, protonating the primary amine group to form NH₃⁺Cl⁻ .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-Chlorophenoxy)propan-1-amine hydrochloride |

| SMILES | C(CCN)(OC1=C(Cl)C=CC=C1)Cl |

| Chiral Centers | 0 (achiral) |

| Rotatable Bonds | 4 |

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous chlorophenoxypropanamine hydrochlorides are typically synthesized via:

-

Nucleophilic Substitution: Reaction of 2-chlorophenol with 3-bromopropan-1-amine hydrobromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

-

Mitsunobu Reaction: Coupling 2-chlorophenol with propan-1-amine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95 | DMF, 80°C, 12 hrs |

| Mitsunobu Reaction | 80–85 | ≥98 | THF, 0°C→RT, 24 hrs |

Industrial Scalability

Industrial production would likely optimize the nucleophilic substitution route for cost-effectiveness, employing continuous-flow reactors to enhance yield and reduce reaction time.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>100 mg/mL at 25°C) and polar solvents (e.g., methanol, ethanol) .

-

Stability: Stable under inert atmospheres but hygroscopic; degradation occurs above 200°C.

Spectroscopic Data

¹H NMR (400 MHz, D₂O):

-

δ 7.35–7.25 (m, 1H, aromatic H),

-

δ 6.95–6.85 (m, 2H, aromatic H),

-

δ 3.85 (t, 2H, -O-CH₂-),

-

δ 2.90 (t, 2H, -CH₂-NH₃⁺),

-

δ 1.85 (quintet, 2H, -CH₂-CH₂-CH₂-).

IR (KBr):

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structure suggests utility as a precursor for:

-

β-Adrenergic Antagonists: Similar chlorophenoxypropanamines are used in synthesizing beta-blockers like propranolol.

-

Antidepressants: Structural analogs serve as intermediates in tricyclic antidepressant synthesis.

Table 3: Potential Therapeutic Targets

| Application | Target Receptor | Mechanism of Action |

|---|---|---|

| Cardiovascular Agents | β₁-Adrenergic Receptor | Competitive antagonism |

| CNS Therapeutics | Serotonin Transporter | Reuptake inhibition |

Agricultural Chemistry

Chlorophenoxy amines are precursors to herbicides (e.g., phenoxyacetic acid derivatives), though this compound’s role remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume